molecular formula C23H24N2O5S B14931804 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14931804
M. Wt: 440.5 g/mol
InChI Key: KWJCUVXJKMVUQY-UHFFFAOYSA-N
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Description

6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a sulfonyl group, and a dihydroisoquinoline moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the sulfonyl group, and the attachment of the dihydroisoquinoline moiety. Common reagents used in these reactions include cyclohexene, sulfonyl chlorides, and isoquinoline derivatives. Reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid: shares similarities with other sulfonyl-containing compounds and dihydroisoquinoline derivatives.

    This compound: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

6-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C23H24N2O5S/c26-22(20-7-3-4-8-21(20)23(27)28)24-18-9-11-19(12-10-18)31(29,30)25-14-13-16-5-1-2-6-17(16)15-25/h1-6,9-12,20-21H,7-8,13-15H2,(H,24,26)(H,27,28)

InChI Key

KWJCUVXJKMVUQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O

Origin of Product

United States

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